Tinyatoxin

Beschreibung

Eigenschaften

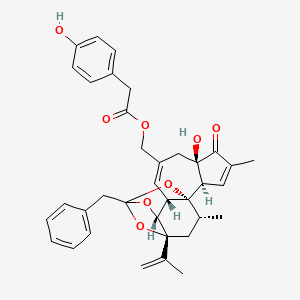

Molekularformel |

C36H38O8 |

|---|---|

Molekulargewicht |

598.7 g/mol |

IUPAC-Name |

[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C36H38O8/c1-21(2)34-17-23(4)36-28(32(34)42-35(43-34,44-36)19-25-8-6-5-7-9-25)15-26(18-33(40)29(36)14-22(3)31(33)39)20-41-30(38)16-24-10-12-27(37)13-11-24/h5-15,23,28-29,32,37,40H,1,16-20H2,2-4H3/t23-,28+,29-,32-,33-,34-,35?,36-/m1/s1 |

InChI-Schlüssel |

WWZMXEIBZCEIFB-BNTGGEEQSA-N |

SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

Isomerische SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

Kanonische SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

Piktogramme |

Irritant |

Synonyme |

tinyatoxin |

Herkunft des Produkts |

United States |

The Discovery and Isolation of Tinyatoxin from Euphorbia poissonii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinyatoxin, a potent neurotoxin and structural analog of resiniferatoxin, is a daphnane-type diterpene ester found in the latex of the succulent plant Euphorbia poissonii.[1][2] Like its well-studied counterpart, tinyatoxin exerts its biological effects through the potent agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and temperature sensation.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of tinyatoxin, with a focus on detailed experimental protocols and quantitative data. Furthermore, it delineates the canonical signaling pathway activated by tinyatoxin and presents a generalized workflow for its isolation. This document is intended to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential and mechanism of action of this ultrapotent vanilloid receptor agonist.

Discovery and Natural Source

Tinyatoxin was first discovered and isolated in 1976 by F.J. Evans and R.J. Schmidt from the latex of Euphorbia poissonii, a plant native to northern Nigeria.[1][2] The latex of this plant, known locally as "Tinya," has traditional uses as an arrow poison and is recognized for its highly irritant properties.[1] Alongside tinyatoxin, the latex of E. poissonii also contains resiniferatoxin and a variety of other phorbol-type esters.[1][2]

Quantitative Data

The following tables summarize the key quantitative data related to tinyatoxin.

Table 1: Physicochemical and Pharmacological Properties of Tinyatoxin

| Property | Value | Reference(s) |

| Molecular Formula | C36H38O8 | [2] |

| Molar Mass | 598.69 g/mol | [2] |

| Scoville Heat Units (SHU) | 5,300,000,000 | [2] |

| Potency vs. Capsaicin | 300 - 350 times more potent | [2] |

| Potency vs. Resiniferatoxin | Approximately one-third as potent | [2] |

Table 2: Spectroscopic Data for Tinyatoxin

| Spectroscopic Technique | Key Observations | Reference(s) |

| Mass Spectrometry (MS) | Molecular ion (M+) at m/e 598, corresponding to the molecular formula C36H38O8. | [1] |

| Proton NMR (¹H-NMR) | Signals characteristic of a p-hydroxyphenylacetate group and a complex pattern for the diterpene nucleus, similar to resiniferatoxin. | [1] |

| Infrared (IR) Spectroscopy | Bands indicating the presence of hydroxyl, ester, and ketone functional groups. | [1] |

Note: Detailed, specific peak assignments for the NMR and IR spectra were not fully provided in the original discovery paper. The characterization was largely based on comparison with the known spectra of resiniferatoxin.

Experimental Protocols

The following methodologies are based on the original work by Evans and Schmidt (1976) describing the isolation and characterization of tinyatoxin.[1]

Extraction of Crude Diterpene Esters from Euphorbia poissonii Latex

Materials:

-

Fresh latex of Euphorbia poissonii

-

Methanol

-

Diethyl ether

-

Rotary evaporator

Methodology:

-

Fresh latex (100 g) is extracted with cold methanol (3 x 500 ml).

-

The methanol extracts are combined and partitioned with diethyl ether (3 x 500 ml).

-

The ether layers are combined and evaporated to dryness under reduced pressure using a rotary evaporator to yield a crude mixture of diterpene esters.

Chromatographic Separation and Purification of Tinyatoxin

Materials:

-

Crude diterpene ester extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, diethyl ether, ethyl acetate)

-

Preparative Thin-Layer Chromatography (TLC) plates (Silica gel G)

-

Developing solvents for TLC (e.g., petroleum ether-diethyl ether mixtures)

Methodology:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of diethyl ether and then ethyl acetate. Fractions are collected and monitored by TLC.

-

Preparative Thin-Layer Chromatography: Fractions showing the presence of compounds with similar Rf values to resiniferatoxin are combined and further purified by preparative TLC. The plates are developed in a suitable solvent system (e.g., petroleum ether-diethyl ether, 1:1 v/v).

-

Isolation of Tinyatoxin: A specific band on the preparative TLC, which can be visualized under UV light or by staining, is scraped from the plate. The silica gel is then extracted with a suitable solvent (e.g., ethyl acetate) to recover the purified tinyatoxin. The solvent is evaporated to yield the final product.

Note: The original publication does not specify the exact yield of pure tinyatoxin but indicates the isolation of several milligrams from the starting material.

Structural Elucidation Techniques

Methodology:

-

Mass Spectrometry: The molecular weight and elemental composition of the purified tinyatoxin are determined using mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons. The data is compared with that of known related compounds like resiniferatoxin.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the tinyatoxin molecule.

Mandatory Visualizations

Experimental Workflow for Tinyatoxin Isolation

Caption: A generalized workflow for the isolation of tinyatoxin from Euphorbia poissonii latex.

Tinyatoxin-Induced TRPV1 Signaling Pathway

Caption: The signaling pathway initiated by the binding of tinyatoxin to the TRPV1 receptor.

Conclusion

The discovery and isolation of tinyatoxin from Euphorbia poissonii have provided the scientific community with another powerful molecular probe to study the function of the TRPV1 receptor. Its ultrapotent nature, comparable to that of resiniferatoxin, makes it a compound of significant interest for the development of novel analgesics and for understanding the molecular mechanisms of pain. The detailed experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate the pharmacological properties and therapeutic potential of this fascinating natural product. Further research is warranted to fully elucidate its quantitative yield from natural sources and to explore its potential applications in medicine.

References

Tinyatoxin: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Tinyatoxin, a daphnane diterpenoid found in the latex of Euphorbia poissonii, is a potent neurotoxin and an ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] As an analog of resiniferatoxin, it exhibits significant potential for pharmaceutical applications, particularly in pain management, owing to its high potency, estimated to be 300 to 350 times that of capsaicin.[1] This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activities of Tinyatoxin. It includes a summary of available quantitative data, a generalized experimental protocol for the isolation of related compounds, and detailed diagrams of the key signaling pathways it modulates. While specific experimental data for Tinyatoxin remains limited in publicly accessible literature, this guide consolidates the current understanding of this intriguing molecule and its potential therapeutic implications.

Chemical Structure and Properties

Tinyatoxin is a complex diterpenoid orthoester with a daphnane skeleton. Its chemical structure is characterized by a 5/7/6-tricyclic ring system.

Physicochemical Properties

Quantitative physicochemical data for Tinyatoxin are not extensively reported in readily available literature. The following table summarizes the known properties.

| Property | Value | Source |

| Molecular Formula | C₃₆H₃₈O₈ | [2] |

| Molar Mass | 598.692 g·mol⁻¹ | [2] |

| IUPAC Name | [(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-2-Benzyl-6a-hydroxy-8,10-dimethyl-7-oxo-11a-(prop-1-en-2-yl)-3a,3b,6,6a,7,9a,11,11a-octahydro-2H,10H-2,9b-epoxyazuleno[5,4-e][1][3]benzodioxol-5-yl]methyl (4-hydroxyphenyl)acetate | [2] |

| CAS Number | 58821-95-7 | [2] |

| Appearance | Not reported | |

| Melting Point | Not reported | |

| Solubility | Not reported | |

| Scoville Heat Units (SHU) | 5,300,000,000 | [2] |

Spectroscopic Data

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for Tinyatoxin are not available in the reviewed public literature. The structural elucidation of daphnane diterpenoids typically relies on a combination of these techniques to determine the complex stereochemistry and connectivity of the molecule.

Biological Activity and Mechanism of Action

TRPV1 Receptor Agonism

The primary mechanism of action of Tinyatoxin is its potent agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][4] Activation of TRPV1 by Tinyatoxin leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing depolarization of the neuron and the sensation of pain and heat.[4] The potency of Tinyatoxin as a TRPV1 agonist is estimated to be 300 to 350 times greater than that of capsaicin, the pungent compound in chili peppers.[1]

Protein Kinase C (PKC) Activation

Daphnane diterpenoids, the class of compounds to which Tinyatoxin belongs, are known activators of Protein Kinase C (PKC) isozymes.[3] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[3] The activation of PKC by daphnane diterpenoids is a key area of research for their potential therapeutic applications.

Signaling Pathways

The biological effects of Tinyatoxin are mediated through the activation of the TRPV1 receptor and subsequent downstream signaling cascades, as well as through the activation of Protein Kinase C.

Experimental Protocols

General Protocol for the Isolation of Diterpenoids from Euphorbia Latex

Objective: To isolate and purify diterpenoids, such as Tinyatoxin, from the latex of Euphorbia species.

Materials:

-

Fresh or dried latex of Euphorbia poissonii

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing solvents for TLC and column chromatography (e.g., hexane-EtOAc gradients)

-

Rotary evaporator

-

Chromatography columns

-

UV lamp for TLC visualization

-

Staining reagent for TLC (e.g., vanillin-sulfuric acid)

Procedure:

-

Extraction: a. The collected latex is typically dried to a constant weight. b. The dried latex is then macerated or extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure complete extraction. c. The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Preliminary Fractionation: a. The crude extract is often subjected to a liquid-liquid partition between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., aqueous methanol) to separate lipids and other nonpolar components from the desired diterpenoids.

-

Column Chromatography: a. The resulting diterpenoid-enriched fraction is then subjected to column chromatography on silica gel. b. The column is typically eluted with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. c. Fractions are collected and monitored by TLC to identify those containing the compounds of interest. TLC plates are visualized under a UV lamp and/or by staining.

-

Purification: a. Fractions containing the target compound, as indicated by TLC, are combined and concentrated. b. Further purification is typically achieved through repeated column chromatography using different solvent systems or by preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: a. The purified compound is then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and purity.

Conclusion

Tinyatoxin is a remarkably potent natural product with a well-defined primary mechanism of action as a TRPV1 agonist. Its structural relationship to other daphnane diterpenoids suggests a concurrent role in PKC activation, presenting a complex pharmacological profile. While the scarcity of detailed physicochemical and spectroscopic data in the public domain presents a challenge for further research, the information available highlights Tinyatoxin as a compelling lead compound for the development of novel analgesics and other therapeutics. Further investigation into its isolation, synthesis, and comprehensive biological evaluation is warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action of Tinyatoxin on TRPV1 Receptors

Abstract: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical molecular integrator of noxious stimuli, including high temperatures, acidic conditions, and pungent chemicals. Its role in pain signaling pathways has made it a prime target for the development of novel analgesics. Among the most potent known agonists of TRPV1 are the naturally occurring diterpenoids found in plants of the Euphorbia genus. While resiniferatoxin (RTX) is the most extensively studied of these compounds, tinyatoxin (TTX), another ultrapotent analogue, also demonstrates significant activity at the TRPV1 receptor. This technical guide provides a comprehensive overview of the mechanism of action of tinyatoxin on TRPV1 receptors, leveraging comparative data with the well-characterized agonist resiniferatoxin. It details the current understanding of its molecular interactions, downstream signaling consequences, quantitative pharmacological data, and the standard experimental protocols for characterization.

Introduction to TRPV1 and Ultrapotent Agonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in the peripheral and central terminals of primary afferent sensory neurons, particularly Aδ and C fibers.[1][2][3] Structurally, TRPV1 is a homotetramer, with each subunit comprising six transmembrane helices (S1-S6) and a pore loop between S5 and S6.[1] The N- and C-termini are located intracellularly.[1] As a polymodal nociceptor, TRPV1 is activated by a range of stimuli, including temperatures exceeding 43°C, extracellular protons (pH < 6.0), and endogenous lipids.[3][4][5]

Chemical agonists of TRPV1, known as vanilloids, share the ability to induce a sensation of pungent heat. The most famous of these is capsaicin, the active component of chili peppers.[1] However, a class of "ultrapotent" agonists, including resiniferatoxin (RTX) and tinyatoxin (TTX), exhibits potencies several orders of magnitude greater than capsaicin.[2][6] These compounds, isolated from the latex of Euphorbia species, are invaluable tools for studying TRPV1 function and represent a therapeutic strategy for severe, refractory pain conditions.[2][6]

Mechanism of Action: From Agonist Binding to Neuronal Desensitization

The primary mechanism of action for both tinyatoxin and resiniferatoxin involves direct binding to and activation of the TRPV1 channel.[6] This interaction initiates a cascade of events leading from acute nociception to profound and long-lasting analgesia.

2.1. Binding to the Vanilloid Pocket Tinyatoxin, like capsaicin and RTX, is understood to bind to a specific "vanilloid binding pocket" on the TRPV1 channel.[7] Cryo-electron microscopy and mutagenesis studies on RTX and capsaicin have revealed that this site is located in the transmembrane region, formed by residues from transmembrane helices S3, S4, and the S4-S5 linker of one subunit, and potentially interacting with S6 of an adjacent subunit.[7][8] Key residues identified in capsaicin and RTX binding include Tyr511 (S3), Ser512 (S3), Met547 (S4), Arg557 (S4), and Thr550 (S4-S5 linker).[8][9][10] It is presumed that tinyatoxin occupies this same pocket to exert its agonistic effects.

2.2. Channel Gating and Cation Influx Upon agonist binding, the TRPV1 channel undergoes a conformational change, leading to the opening of its central pore.[11] This allows for a significant influx of cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients.[3][6] The massive influx of calcium is a hallmark of activation by ultrapotent agonists like TTX and RTX.[6][12]

2.3. Depolarization, Desensitization, and Neurotoxicity The initial cation influx leads to rapid depolarization of the sensory neuron, which is transmitted as a potent, acute pain and burning sensation.[6][12] However, the prolonged channel activation induced by high-affinity agonists like tinyatoxin leads to a sustained, massive increase in intracellular Ca²⁺ concentration.[13] This calcium overload triggers several downstream processes:

-

Desensitization: The neuron becomes refractory to subsequent stimuli, a state known as desensitization. This contributes to the analgesic effect.[1][2]

-

Ca²⁺-induced Cytotoxicity: At sufficient concentrations, the sustained calcium influx becomes cytotoxic, activating calcium-dependent proteases and other degenerative pathways that ultimately lead to the functional inactivation or physical ablation of the TRPV1-expressing neuron.[2][6] This highly selective neuroablation, sometimes termed a "molecular scalpel," results in a long-lasting or even permanent analgesic effect by removing the specific nerve fibers responsible for transmitting pain signals.[6][12]

Quantitative Pharmacological Data

While tinyatoxin is known to be a highly potent TRPV1 agonist, specific binding affinity data (e.g., Kᵢ, Kₔ) are not as widely reported in the literature as for resiniferatoxin. The available data primarily describe its potency relative to RTX and capsaicin.

| Parameter | Tinyatoxin (TTX) | Resiniferatoxin (RTX) | Capsaicin (Reference) | Reference(s) |

| TRPV1 Agonist Potency | Approx. 1/3 as potent as RTX | Kᵢ = 43 pM | EC₅₀ ≈ 0.9 µM | [2][6][14] |

| Relative Potency | 300 - 350x more potent than capsaicin | 1,000 - 10,000x more potent than capsaicin | 1x | [6] |

| Scoville Heat Units (SHU) | ~5,300,000,000 | ~16,000,000,000 | ~16,000,000 (Pure) | [6] |

| Source | Euphorbia poissonii | Euphorbia resinifera, E. poissonii | Capsicum species | [6] |

| Binding Kinetics | Not widely reported | Very slow association and dissociation | Reversible, faster kinetics | [13][15] |

Experimental Protocols for Characterization

The pharmacological profile of a TRPV1 agonist like tinyatoxin is typically characterized using a combination of in vitro and in vivo assays. The following are standard, detailed protocols for such an evaluation.

4.1. In Vitro: Calcium Imaging for Functional Potency (EC₅₀)

This assay measures the ability of an agonist to cause calcium influx in cells heterologously expressing TRPV1.

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of tinyatoxin for TRPV1 activation.

-

Materials:

-

HEK293 or CHO cells stably expressing human or rat TRPV1.

-

Fluo-4 AM or Fura-2 AM calcium indicator dye.

-

Tinyatoxin, resiniferatoxin, and capsaicin stock solutions.

-

Cell culture medium and buffers (e.g., Hank's Balanced Salt Solution, HBSS).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader or fluorescence microscope.

-

-

Methodology:

-

Cell Plating: Seed TRPV1-expressing cells into 96-well plates and culture overnight to allow for adherence.

-

Dye Loading: Wash cells with HBSS and incubate with a Fluo-4 AM or Fura-2 AM solution (e.g., 2-5 µM in HBSS) in the dark at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Compound Addition: Prepare serial dilutions of tinyatoxin and reference compounds (RTX, capsaicin). Add the compounds to the respective wells and place the plate in the fluorescence reader.

-

Fluorescence Measurement: Monitor intracellular calcium concentration by measuring fluorescence intensity over time. For Fluo-4, measure emission at ~520 nm following excitation at ~488 nm.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a four-parameter sigmoidal dose-response curve to calculate the EC₅₀ value.

-

4.2. In Vitro: Patch-Clamp Electrophysiology for Channel Kinetics

This technique provides a direct measure of ion channel activity, allowing for detailed characterization of current properties and gating kinetics.

-

Objective: To characterize the kinetics, concentration-dependence, and current-voltage (I-V) relationship of TRPV1 channels activated by tinyatoxin.

-

Materials:

-

TRPV1-expressing cells (e.g., HEK293 cells or primary dorsal root ganglion neurons).

-

Patch-clamp rig (amplifier, micromanipulators, data acquisition system).

-

Borosilicate glass capillaries for pipette fabrication.

-

Intracellular and extracellular recording solutions.

-

Tinyatoxin solutions for perfusion.

-

-

Methodology:

-

Cell Preparation: Isolate a single TRPV1-expressing cell for recording.

-

Pipette Fabrication: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach the cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Configuration: Establish the desired recording configuration (e.g., whole-cell by rupturing the membrane patch, or outside-out by pulling the pipette away).

-

Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.

-

Agonist Application: Perfuse the cell with a known concentration of tinyatoxin. Due to the expected slow kinetics, perfusion may need to be maintained for an extended period.[13]

-

Data Acquisition: Record the agonist-evoked currents. Apply voltage steps or ramps to determine the I-V relationship.

-

Data Analysis: Analyze the current amplitude, activation and deactivation kinetics, and the degree of rectification from the I-V curve.

-

4.3. In Vitro: Radioligand Binding Assay for Affinity (Kᵢ)

This assay directly measures the binding of a ligand to its receptor.

-

Objective: To determine the binding affinity (Kᵢ or Kₔ) of tinyatoxin for the TRPV1 receptor.

-

Materials:

-

Cell membranes prepared from cells overexpressing TRPV1.

-

Radiolabeled ligand, typically [³H]Resiniferatoxin, due to its high affinity and commercial availability.

-

Unlabeled tinyatoxin for competition assay.

-

Incubation buffer, wash buffer.

-

Glass fiber filters.

-

Filtration manifold and vacuum pump.

-

Scintillation counter and scintillation fluid.

-

-

Methodology:

-

Reaction Setup: In a series of tubes, incubate the TRPV1-containing membranes with a fixed concentration of [³H]RTX and varying concentrations of unlabeled tinyatoxin.

-

Incubation: Allow the reaction to reach equilibrium (incubation time and temperature must be optimized).

-

Define Non-Specific Binding: In a parallel set of tubes, include a high concentration of unlabeled RTX to determine the amount of non-specific binding of the radioligand.

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of tinyatoxin. Plot the percentage of specific [³H]RTX binding against the logarithm of the tinyatoxin concentration. Fit the data to determine the IC₅₀ (the concentration of tinyatoxin that inhibits 50% of [³H]RTX binding), and then calculate the Kᵢ using the Cheng-Prusoff equation.

-

Conclusion

Tinyatoxin is an ultrapotent agonist of the TRPV1 receptor, operating through a mechanism shared with its well-studied analogue, resiniferatoxin. Its action is initiated by high-affinity binding to the vanilloid pocket, leading to profound channel activation and a massive calcium influx in sensory neurons. This results in an initial noxious stimulus followed by a durable state of desensitization and, at higher doses, selective neuroablation, culminating in a powerful analgesic effect. While quantitative data positions it as one of the most potent known TRPV1 agonists, further research employing the detailed protocols outlined herein is necessary to fully elucidate its specific binding kinetics, affinity, and complete pharmacological profile, distinguishing it from other members of the Euphorbia diterpenoid family. Such studies will be crucial for its potential development as a therapeutic agent for intractable pain.

References

- 1. pnas.org [pnas.org]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. Neurotoxins Acting on TRPV1—Building a Molecular Template for the Study of Pain and Thermal Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV1 - Wikipedia [en.wikipedia.org]

- 5. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Resiniferatoxin binds to the capsaicin receptor (TRPV1) near the extracellular side of the S4 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TRPV1 structures in distinct conformations reveal mechanisms of activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative characterization of capsaicin-induced TRPV1 ion channel activation in HEK293 cells by impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Putative Biosynthesis of Tinyatoxin in Euphorbia poissonii

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tinyatoxin, a potent neurotoxin found in the latex of Euphorbia poissonii, is a daphnane-type diterpenoid with significant interest in pharmacological research due to its interaction with the transient receptor potential vanilloid 1 (TRPV1).[1][2][3] Despite its complex structure and potent biological activity, the complete biosynthetic pathway of Tinyatoxin in plants has not been fully elucidated. This technical guide synthesizes the current understanding of diterpenoid biosynthesis in the Euphorbiaceae family to propose a putative pathway for Tinyatoxin. It provides a hypothetical framework for the enzymatic transformations leading to the daphnane core, followed by decorative steps to yield the final molecule. This document also outlines general experimental protocols for the isolation and characterization of daphnane-type diterpenoids and presents available chemical data in a structured format to aid researchers in this field.

Introduction to Tinyatoxin and Daphnane-Type Diterpenoids

Tinyatoxin is a naturally occurring heteropentacyclic compound isolated from the milky latex of the succulent plant Euphorbia poissonii.[1][2] It is structurally related to resiniferatoxin (RTX), another potent TRPV1 agonist.[3] Both compounds belong to the daphnane class of diterpenoids, which are characterized by a complex fused ring system.[4] The biosynthesis of such intricate molecules in plants involves a series of enzymatic reactions, including cyclizations, oxidations, and acylations. While the precise pathway for Tinyatoxin is not yet known, research on other diterpenoids within the Euphorbia genus provides a foundation for a hypothetical pathway.[1][5][6]

Proposed Biosynthetic Pathway of Tinyatoxin

The biosynthesis of daphnane-type diterpenoids in the Euphorbiaceae family is thought to originate from the general terpenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP).[7] The pathway to Tinyatoxin can be conceptually divided into four main stages:

-

Formation of the Diterpene Scaffold Precursor: The initial steps involve the cyclization of the universal C20 diterpene precursor, GGPP.

-

Construction of the Daphnane Core: A series of ring closures and rearrangements are proposed to form the characteristic 5/7/6-tricyclic ring system of the daphnane skeleton.

-

Oxidative Modifications: The daphnane core undergoes extensive oxidation, catalyzed by cytochrome P450 monooxygenases, to introduce hydroxyl and ketone functionalities.

-

Acylation and Final Modifications: The final steps likely involve the esterification of the polyhydroxylated daphnane core with specific acyl groups.

Putative Enzymatic Steps

The proposed biosynthetic pathway, from the universal precursor GGPP to the daphnane core, is outlined below. It is important to note that the intermediates and enzymes are largely hypothetical and based on pathways proposed for similar compounds in the Euphorbia genus.

-

GGPP to Casbene: The biosynthesis is initiated by the cyclization of GGPP to form casbene, the first committed precursor for a large number of diterpenoids in Euphorbiaceae.[1][5] This reaction is catalyzed by casbene synthase .

-

Casbene to Lathyrane Intermediate: Casbene is thought to undergo further cyclization to form a lathyrane-type intermediate. The enzymes for this step are yet to be identified but are likely terpene cyclases.

-

Lathyrane to Tigliane Skeleton: The lathyrane intermediate is proposed to rearrange into the tigliane skeleton, which possesses a characteristic 5/7/6/3 fused tetracyclic structure.[6]

-

Tigliane to Daphnane Skeleton: The formation of the daphnane core is hypothesized to occur via the opening of the cyclopropane ring of the tigliane skeleton.[5][6]

-

Oxidation of the Daphnane Core: The resulting daphnane progenitor undergoes a series of stereospecific hydroxylations and other oxidative modifications. These reactions are likely catalyzed by a suite of cytochrome P450 monooxygenases . Gene clusters containing both terpene synthase and cytochrome P450 genes have been identified in Euphorbia, supporting this hypothesis.[1][8]

-

Acylation of the Daphnane Core: The final structure of Tinyatoxin features a 2-(4-hydroxyphenyl)acetate ester. This group is likely attached to the daphnane core by an O-acyltransferase . Such enzymes, belonging to the BAHD family, have been identified in Euphorbia and are known to be involved in the acylation of diterpenoids.[3]

Visualization of the Putative Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic route from GGPP to the core daphnane structure, which serves as the scaffold for Tinyatoxin.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as enzyme kinetics or in-planta metabolite concentrations, specifically for the Tinyatoxin biosynthetic pathway. Research in this area is ongoing, and future studies involving transcriptomics of Euphorbia poissonii and heterologous expression of candidate genes will be necessary to obtain this information.

Table 1: Chemical and Physical Properties of Tinyatoxin

| Property | Value | Source |

| Molecular Formula | C36H38O8 | [2] |

| Molar Mass | 598.7 g/mol | [2] |

| IUPAC Name | [(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxyphenyl)acetate | [2] |

| Scoville Heat Units (SHU) | ~5,300,000,000 | [3] |

| Natural Source | Euphorbia poissonii | [1][3] |

Experimental Protocols

As the biosynthetic pathway of Tinyatoxin is yet to be fully elucidated, detailed experimental protocols for the characterization of the specific enzymes are not available. However, a general methodology for the isolation and characterization of daphnane-type diterpenoids from Euphorbia species can be outlined. This serves as a foundational protocol for researchers aiming to study these compounds.

General Protocol for Isolation and Characterization of Daphnane-Type Diterpenoids

This protocol describes a general workflow for the extraction, purification, and structural elucidation of compounds like Tinyatoxin from plant material.

-

Plant Material Collection and Preparation:

-

Collect fresh latex from Euphorbia poissonii.

-

Lyophilize the latex to obtain a dry powder. Exercise extreme caution and use appropriate personal protective equipment (PPE) due to the highly toxic and irritant nature of the latex.

-

-

Solvent Extraction:

-

Extract the dried latex powder with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Perform the extraction multiple times to ensure complete recovery of the diterpenoids.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a water/methanol mixture and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Daphnane-type diterpenoids are typically of low to medium polarity and are expected to be enriched in the chloroform and ethyl acetate fractions.[6]

-

-

Chromatographic Purification:

-

Subject the enriched fractions to multiple rounds of column chromatography.

-

Silica Gel Column Chromatography: Use a gradient of n-hexane and ethyl acetate to separate the compounds based on polarity.

-

Reversed-Phase (C18) HPLC: Further purify the fractions obtained from silica gel chromatography using a gradient of methanol and water or acetonitrile and water to isolate the pure compounds.

-

-

Structural Elucidation:

-

Determine the structure of the purified compounds using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule.

-

-

Workflow for Isolation and Characterization

The following diagram provides a visual representation of the general experimental workflow.

References

- 1. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Two O-acyltransferases from the diterpene biosynthetic gene cluster of Euphorbia lathyris contribute to the structural diversity of medicinal macrocyclic diterpenoid esters biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of bioactive diterpenoids in the Euphorbiaceae depends on evolutionarily conserved gene clusters - CentAUR [centaur.reading.ac.uk]

The Enigmatic Potency of Tinyatoxin: A Technical Guide to its Natural Occurrence, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinyatoxin (TTX) is a naturally occurring, ultrapotent analog of capsaicin and a structural relative of resiniferatoxin (RTX).[1][2][3] Found in the latex of specific succulent plants of the Euphorbia genus, this diterpenoid ester has garnered interest within the scientific community for its profound biological activity, primarily as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence, geographical distribution, and pharmacology of Tinyatoxin. It further details experimental protocols for its study and visualizes its mechanism of action, offering a valuable resource for researchers in pain management, neurobiology, and drug discovery.

Natural Occurrence and Distribution

Tinyatoxin is a secondary metabolite produced by plants of the Euphorbia genus, which is one of the largest genera of flowering plants with a wide phytogeographic distribution in tropical, subtropical, and temperate zones. The primary documented sources of Tinyatoxin are the latex of Euphorbia poissonii and Euphorbia unispina.[4][5]

Geographical Distribution:

The natural habitat of Tinyatoxin-producing Euphorbia species is concentrated in tropical Africa. Euphorbia poissonii is native to northern Nigeria, while the distribution of Euphorbia unispina also lies within this region.[5][6] The latex of E. poissonii, known locally as "Tinya," has been traditionally used in West Africa as an arrow and fish poison.[4]

Quantitative Data:

While the presence of Tinyatoxin in the latex of E. poissonii and E. unispina is well-established, specific quantitative data on its concentration within the plant material is scarce in publicly available literature. It is known to co-occur with Resiniferatoxin (RTX) in E. poissonii.[4][5] The following table summarizes the available comparative pharmacological data for Tinyatoxin.

| Parameter | Tinyatoxin (TTX) | Resiniferatoxin (RTX) | Capsaicin | Reference |

| Natural Source | Euphorbia poissonii, Euphorbia unispina | Euphorbia resinifera, Euphorbia poissonii | Capsicum species | [3][4][5][6] |

| Scoville Heat Units (SHU) | 5,300,000,000 | 16,000,000,000 | 16,000,000 (Pure) | [2][3][6] |

| Relative Potency to Capsaicin | 300 - 350 times more potent | 1,000 - 10,000 times more potent | 1 | [2][3] |

| TRPV1 Agonist Potency (K_i) | Approximately one-third as potent as RTX | 43 pM | ~700 nM | [2] |

Experimental Protocols

Extraction and Isolation of Tinyatoxin from Euphorbia Latex

The following protocol is a generalized procedure for the extraction and isolation of diterpene esters, including Tinyatoxin, from Euphorbia latex, based on established methodologies for related compounds.[4][7][8][9]

A workflow for determining the in vitro agonist potency of Tinyatoxin.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel (hTRPV1) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: The dye solution is removed, and the cells are washed. Different concentrations of Tinyatoxin (and positive controls like capsaicin and RTX) are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium into the cells.

-

Data Analysis: The change in fluorescence is plotted against the concentration of Tinyatoxin, and the half-maximal effective concentration (EC50) is calculated to determine its potency.

Mechanism of Action and Signaling Pathway

Tinyatoxin exerts its biological effects as a potent agonist of the TRPV1 receptor. [1]TRPV1 is a non-selective cation channel predominantly expressed on the sensory neurons involved in nociception (pain perception) and thermosensation. [10] TRPV1 Activation and Downstream Signaling by Tinyatoxin

The signaling pathway initiated by the binding of Tinyatoxin to the TRPV1 receptor.

The binding of Tinyatoxin to the TRPV1 receptor induces a conformational change, opening the channel pore and allowing a significant influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron. [10]This influx of positive ions leads to membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as a sensation of intense heat and pain. [11] Prolonged activation of TRPV1 by potent agonists like Tinyatoxin can lead to a state of desensitization, where the neuron becomes less responsive to further stimuli. [11]At higher concentrations, the massive and sustained influx of Ca²⁺ can trigger cytotoxic pathways, leading to the selective ablation of TRPV1-expressing neurons. [11]This property is being explored for the development of long-lasting analgesics. The downstream signaling pathways activated by the calcium influx involve various protein kinases, such as Protein Kinase C (PKC) and Protein Kinase A (PKA), which can modulate the activity of the TRPV1 channel and other cellular processes. [1][12]

Conclusion

Tinyatoxin stands out as a remarkable natural product with extreme biological potency. Its natural occurrence is restricted to a few Euphorbia species in tropical Africa, making it a rare and valuable compound for scientific investigation. While quantitative data on its natural concentration remains elusive, its well-characterized role as a potent TRPV1 agonist provides a solid foundation for its exploration in pain research and the development of novel therapeutics. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to further unravel the complexities of this intriguing neurotoxin and harness its potential for the advancement of medicine. Further research is warranted to precisely quantify its natural abundance and to fully elucidate its pharmacological profile in direct comparison to other vanilloids.

References

- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Tinyatoxin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Resiniferatoxin Production - Sustainable Bioresources, LLC [sustainablebioresources.com]

- 6. Resiniferatoxin - Wikipedia [en.wikipedia.org]

- 7. Chemical Components of the Dried Latex of Euphorbia resinifera Berg and Its Medicinal Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of diverse bioactive compounds from Euphorbia balsamifera: Cytotoxicity and antibacterial activity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurotoxins Acting on TRPV1—Building a Molecular Template for the Study of Pain and Thermal Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

Tinyatoxin: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinyatoxin, a naturally occurring neurotoxin found in the plant Euphorbia poissonii, is a potent analog of resiniferatoxin (RTX) and a powerful agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Its high potency, estimated to be 300 to 350 times that of capsaicin, presents both therapeutic potential and significant toxicological challenges.[1] This document provides an in-depth technical guide to the toxicology and safety profile of tinyatoxin, drawing upon available data for tinyatoxin and its close structural and functional analog, resiniferatoxin, to inform preclinical research and drug development. A detailed overview of its mechanism of action, available toxicological data, and standardized experimental protocols for its assessment are presented.

Introduction

Tinyatoxin is a daphnane-type diterpenoid that exerts its biological effects through the activation of TRPV1, a non-selective cation channel predominantly expressed on sensory neurons.[1] This receptor is a key integrator of noxious stimuli, including heat, protons, and various endogenous and exogenous ligands. The potent agonism of tinyatoxin on TRPV1 receptors leads to an initial excitatory phase characterized by a burning sensation, followed by a prolonged period of desensitization and analgesia. This dual action underscores its potential for development as a potent analgesic, particularly for chronic and neuropathic pain conditions. However, its extreme potency also necessitates a thorough understanding of its toxicological profile to ensure safe handling and administration in a research and clinical setting.

Mechanism of Action: TRPV1 Agonism

The primary mechanism of action for tinyatoxin is its potent and full agonism of the TRPV1 receptor.[1] The activation of this ion channel by tinyatoxin leads to a cascade of intracellular events:

-

Binding and Channel Opening: Tinyatoxin binds to the vanilloid binding pocket on the TRPV1 receptor, inducing a conformational change that opens the ion channel.

-

Cation Influx: The opening of the channel allows for a significant influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron.

-

Depolarization and Action Potential: This influx of positive ions leads to depolarization of the neuronal membrane, triggering the generation and propagation of action potentials to the central nervous system, which is perceived as a strong burning sensation.

-

Desensitization and Nerve Inactivation: Prolonged activation of TRPV1 by a potent agonist like tinyatoxin results in a state of desensitization. This is believed to occur through multiple mechanisms, including calcium-dependent inactivation of the channel and, in cases of high-dose or prolonged exposure, calcium-induced cytotoxicity leading to the functional "defunctionalization" or even destruction of the sensory nerve endings. This latter effect is the basis for its potential long-lasting analgesic properties.

Figure 1: Signaling pathway of Tinyatoxin-induced TRPV1 receptor activation.

Toxicological Profile

Due to the limited availability of specific toxicological data for tinyatoxin, the following information is largely based on its close structural and functional analog, resiniferatoxin (RTX). Given that tinyatoxin is estimated to be about one-third as potent as RTX, it is expected to have a similar, albeit quantitatively less severe, toxicological profile.

Acute Toxicity

Acute toxicity data for potent TRPV1 agonists are critical for establishing safe handling procedures and determining initial dose ranges for in vivo studies.

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Resiniferatoxin | Rat | Oral | 148.1 mg/kg | [2][3][4] |

| Capsaicin | Mouse (male) | Oral | 118.8 mg/kg | [5][6] |

| Capsaicin | Mouse (female) | Oral | 97.4 mg/kg | [5][6] |

| Capsaicin | Rat (male) | Oral | 161.2 mg/kg | [5][6] |

| Capsaicin | Rat (female) | Oral | 148.1 mg/kg | [5][6] |

Table 1: Acute Oral Toxicity Data for Resiniferatoxin and Capsaicin.

Symptoms of acute oral toxicity for capsaicin in rodents include salivation, skin erythema, staggering gait, bradypnea, and cyanosis.[5][6] At lethal doses, tremor, convulsions, and dyspnea were observed, with death attributed to hypotension and respiratory paralysis.[5][6] Similar symptoms can be anticipated for tinyatoxin.

Dermal and Ocular Toxicity

Direct contact with tinyatoxin is expected to cause severe irritation and chemical burns due to its potent activation of TRPV1 receptors in the skin and eyes.

| Compound | Effect | Reference |

| Resiniferatoxin | Causes severe skin burns and eye damage. | [7][8] |

| Capsaicin | Ocular irritant in mice, rats, and rabbits. Dose-related edema upon skin application. | [9] |

Table 2: Dermal and Ocular Effects of Resiniferatoxin and Capsaicin.

Other Toxicological Effects

-

Neurogenic Inflammation: Activation of TRPV1 receptors can lead to the release of pro-inflammatory neuropeptides, resulting in neurogenic inflammation.

-

Hypothermia: Systemic administration of potent TRPV1 agonists can induce hypothermia. In experiments with rats, resiniferatoxin caused a temperature loss of 2-3 K within one hour.[10]

Experimental Protocols

Standard toxicological testing protocols should be employed to evaluate the safety profile of tinyatoxin. The following are detailed methodologies for key experiments.

Acute Oral Toxicity - LD50 Determination (Up-and-Down Procedure - UDP)

This method is a validated alternative to the classical LD50 test that reduces the number of animals required.

Objective: To determine the median lethal dose (LD50) of tinyatoxin following a single oral administration.

Species: Rat (e.g., Sprague-Dawley or Wistar), single-sex (typically female, as they are often slightly more sensitive).

Methodology:

-

Dose Formulation: Prepare a stable formulation of tinyatoxin in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).

-

Animal Acclimatization: Acclimatize animals for at least 5 days prior to dosing.

-

Dosing: Administer a single oral dose of tinyatoxin to one animal via gavage.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment).

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.

Figure 2: Workflow for Acute Oral Toxicity (LD50) Determination.

Dermal and Ocular Irritation Testing

These tests assess the potential of a substance to cause irritation upon contact with the skin and eyes.

Objective: To evaluate the dermal and ocular irritation potential of tinyatoxin.

Species: Rabbit (e.g., New Zealand White).

Methodology (Dermal Irritation):

-

Preparation: Prepare a defined concentration of tinyatoxin in a suitable vehicle.

-

Application: Apply a small amount of the test substance to a shaved area of the rabbit's back. A control site with the vehicle alone should also be used.

-

Observation: Observe the application site for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) and score according to a standardized scale (e.g., Draize scale).

Methodology (Ocular Irritation):

-

Instillation: Instill a small volume of the tinyatoxin formulation into the conjunctival sac of one of the rabbit's eyes. The other eye serves as a control.

-

Observation: Examine the cornea, iris, and conjunctiva for signs of irritation (redness, swelling, discharge, corneal opacity) at specified time points and score according to a standardized scale.

Safety Precautions and Handling

Given the extreme potency and irritant nature of tinyatoxin, strict safety protocols must be followed during handling:

-

Personal Protective Equipment (PPE): A full-face respirator, chemical-resistant gloves, a lab coat, and eye protection are mandatory.

-

Ventilation: All handling of tinyatoxin powder or concentrated solutions should be performed in a certified chemical fume hood.

-

Decontamination: Surfaces should be decontaminated with a suitable solvent (e.g., ethanol) followed by a soap and water wash.

-

Emergency Procedures: In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Conclusion

Tinyatoxin is a highly potent TRPV1 agonist with significant potential as a research tool and a lead compound for the development of novel analgesics. Its toxicological profile is predicted to be similar to that of resiniferatoxin, characterized by high acute toxicity upon ingestion and severe dermal and ocular irritation. A thorough understanding of its mechanism of action and adherence to strict safety protocols are paramount for its investigation. Further toxicological studies are required to fully characterize the safety profile of tinyatoxin and to establish a safe therapeutic window for any potential clinical applications.

References

- 1. Tinyatoxin - Wikipedia [en.wikipedia.org]

- 2. Resiniferatoxin - Wikipedia [en.wikipedia.org]

- 3. Buy Resiniferatoxin | 57444-62-9 | >80% [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. ACUTE ORAL TOXICITY OF CAPSAICIN IN MICE AND RATS [jstage.jst.go.jp]

- 6. ACUTE ORAL TOXICITY OF CAPSAICIN IN MICE AND RATS [jstage.jst.go.jp]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Final report on the safety assessment of capsicum annuum extract, capsicum annuum fruit extract, capsicum annuum resin, capsicum annuum fruit powder, capsicum frutescens fruit, capsicum frutescens fruit extract, capsicum frutescens resin, and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resiniferatoxin – the world's hottest chemical in painkiller research - Cfm Oskar Tropitzsch GmbH [cfmot.de]

Initial in vitro Studies of Tinyatoxin's Biological Activity: A Technical Guide

Disclaimer: Direct experimental data on the in vitro biological activity of Tinyatoxin is limited in publicly available scientific literature. Tinyatoxin is established as a potent neurotoxin and an analog of resiniferatoxin (RTX), acting as a full agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Given this shared mechanism of action, this guide will leverage the extensive in vitro data available for the well-characterized TRPV1 agonist, capsaicin, as a predictive model for the potential biological activities of Tinyatoxin. The experimental data and protocols detailed herein are derived from studies on capsaicin and its analogs and should be considered as a surrogate framework for designing and interpreting future in vitro studies on Tinyatoxin.

Introduction to Tinyatoxin and its Mechanism of Action

Tinyatoxin (TTX) is a naturally occurring neurotoxin found in the plant Euphorbia poissonii. It is a structural analog of resiniferatoxin (RTX), one of the most potent known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor[1][2]. The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary sensory neurons involved in nociception (the sensation of pain)[3][4]. Activation of TRPV1 by agonists like capsaicin, heat, or protons leads to an influx of cations, primarily Ca2+, resulting in neuronal depolarization and the transmission of pain signals[2][5].

Prolonged activation of TRPV1 by potent agonists can lead to a state of desensitization, where the neuron becomes less responsive to further stimuli. At high concentrations or with extended exposure, this can result in a reversible ablation of TRPV1-expressing nerve endings due to calcium overload, leading to long-lasting analgesia[6][7]. Given that Tinyatoxin is a potent TRPV1 agonist, its biological activities in vitro are expected to mirror those of capsaicin, including dose-dependent cytotoxicity, modulation of inflammatory pathways, and induction of specific cell signaling cascades mediated by TRPV1 activation.

Predicted Cytotoxic Activity

Based on studies of capsaicin, Tinyatoxin is anticipated to exhibit dose- and time-dependent cytotoxicity in cell lines expressing the TRPV1 receptor. The primary mechanism of this cytotoxicity is likely linked to the massive influx of calcium ions upon TRPV1 activation, leading to mitochondrial dysfunction, activation of caspases, and ultimately, apoptosis or necrosis[8][9].

Summary of Capsaicin-Induced Cytotoxicity in Various Cell Lines

The following table summarizes the cytotoxic effects of capsaicin observed in different human cell lines, providing an estimate of the concentration ranges that might be relevant for Tinyatoxin.

| Cell Line | Assay | Incubation Time | Key Findings (IC50/LC50) | Reference(s) |

| A549 (Lung Carcinoma) | MTT | 24 hours | IC50: 101.2 µM | [10] |

| A549 (Lung Carcinoma) | Cell Viability | 24 hours | LC50: ~110 µM | [8] |

| BEAS-2B (Lung Epithelial) | Cell Viability | 24 hours | LC50: ~100 µM | [8] |

| HepG2 (Hepatocellular Carcinoma) | Cell Viability | 24 hours | LC50: ~200 µM | [8] |

| HUH-7 (Hepatocarcinoma) | MTT | 24 hours | IC50: 45.02 µg/mL | [11] |

| HUH-7 (Hepatocarcinoma) | MTT | 48 hours | IC50: 9.201 µg/mL | [11] |

| HTC (Rattus norvegicus Hepatoma) | MTT | 24 hours | Cytotoxic at 100, 150, 175, 200 µM | [9] |

| Caco-2 (Colorectal Adenocarcinoma) | MTT | 72 hours | ~100% inhibition at 654.8 µM | [12] |

| OE19 (Oesophageal Adenocarcinoma) | MTT | 72 hours | Higher cytotoxicity than normal-like cells | [12] |

Predicted Anti-Inflammatory Activity

TRPV1 is a key player in neurogenic inflammation. Its activation can lead to the release of pro-inflammatory neuropeptides. However, capsaicin has also been shown to possess anti-inflammatory properties in vitro, often by inhibiting key inflammatory pathways such as NF-κB and MAPK, which in turn reduces the production of pro-inflammatory cytokines and mediators[13].

Summary of Capsaicin's in vitro Anti-Inflammatory Effects

The following table details the observed anti-inflammatory effects of capsaicin in a murine macrophage cell line, a common model for studying inflammation.

| Cell Line | Model | Treatment | Effect on Inflammatory Mediators | Reference(s) |

| RAW264.7 (Murine Macrophage) | LPS-induced inflammation | Capsaicin (0.25–16 µM) | No inherent cytotoxicity observed. | [13] |

| RAW264.7 (Murine Macrophage) | LPS-induced inflammation | Capsaicin | Inhibited the expression of COX-2. | [13] |

| RAW264.7 (Murine Macrophage) | LPS-induced inflammation | Capsaicin | Inhibited the production of TNF-α and IL-6. | [13] |

| RAW264.7 (Murine Macrophage) | LPS-induced inflammation | Capsaicin & Silibinin Combination | Showed stronger inhibitory effects on TNF-α and IL-6 than either compound alone. | [13] |

Experimental Protocols (Based on Capsaicin Studies)

Detailed and reproducible protocols are critical for the investigation of a novel compound. The following sections describe standard methodologies used to assess the in vitro biological activities of capsaicin, which can be adapted for Tinyatoxin.

Cytotoxicity and Cell Viability Assessment: MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cells (e.g., A549, HepG2, HUH-7) in 96-well plates at a density of 0.5x10⁵ to 2x10⁵ cells/mL, depending on the cell line's growth characteristics. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[8][10].

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., Tinyatoxin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[9][11].

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Anti-Inflammatory Assessment in Macrophages

This protocol describes how to measure the effect of a compound on the production of inflammatory cytokines in LPS-stimulated macrophages.

-

Cell Seeding: Seed RAW264.7 macrophages into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours[13].

-

Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., Tinyatoxin) for 2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours[13].

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

Visualization of Pathways and Workflows

Signaling Pathways

The primary signaling pathway initiated by Tinyatoxin is expected to be the TRPV1-mediated cascade. Activation of this ion channel leads to a cascade of intracellular events.

References

- 1. Resiniferatoxin: Nature’s Precision Medicine to Silence TRPV1-Positive Afferents [mdpi.com]

- 2. Resiniferatoxin – the world's hottest chemical in painkiller research - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. academic.oup.com [academic.oup.com]

- 9. scielo.br [scielo.br]

- 10. Evaluation of Cytotoxic and Anti-cancer Potential of Capsaicin on Lung Cancer Cell Line: An In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Enhanced Anti-Inflammatory Effects of Silibinin and Capsaicin Combination in Lipopolysaccharide-Induced RAW264.7 Cells by Inhibiting NF-κB and MAPK Activation [frontiersin.org]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Daphnane-type diterpenes represent a structurally complex and biologically significant class of natural products primarily found in the Thymelaeaceae and Euphorbiaceae plant families.[1][2] These compounds are characterized by a unique 5/7/6-tricyclic carbon skeleton and are often heavily oxygenated, with many possessing a distinctive orthoester functionality.[2][3] Tinyatoxin, a potent neurotoxin isolated from Euphorbia poissonii, is a prominent member of this family and serves as a key reference point for exploring related compounds.[4][5] This review provides a detailed overview of tinyatoxin and related daphnane diterpenes, focusing on their chemical structures, biological activities—particularly anti-HIV and cytotoxic effects—and mechanisms of action, including the modulation of key signaling pathways.

Tinyatoxin: A Prototypical Daphnane Diterpene

Tinyatoxin is a daphnane-type diterpenoid orthoester naturally occurring in the latex of Euphorbia poissonii.[4][5][6] Structurally, it possesses the characteristic fused ring system of the daphnane family. Its primary recognized biological activity is potent agonism of the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1).[4] This receptor is a well-known integrator of noxious stimuli, including heat and capsaicin, the pungent component of chili peppers. The interaction of tinyatoxin with TRPV1 makes it an ultrapotent capsaicin analogue and a powerful neurotoxin.[5] Its potency is estimated to be approximately one-third that of resiniferatoxin (RTX), another well-known TRPV1 agonist from the same chemical class.[5]

Biological Activities of Related Daphnane Diterpenes

The daphnane scaffold has proven to be a rich source of potent bioactive molecules with a wide range of activities, including anti-HIV, cytotoxic, and protein kinase C (PKC) modulating effects.[2][3][7][8]

2.1 Anti-HIV Activity

Numerous daphnane diterpenes have demonstrated remarkable potency against the Human Immunodeficiency Virus (HIV). Compounds isolated from various Daphne species, such as acutilobins A-G and daphneodorins, exhibit significant anti-HIV-1 activities with EC₅₀ values in the nanomolar and even sub-nanomolar range.[9][10][11] This potent activity, combined with high selectivity indices (SI), makes them exceptional leads for antiviral drug development.[9] Some daphnane derivatives are thought to exert their anti-HIV effects by interfering with viral entry.[12]

2.2 Cytotoxic and Antitumor Activity

Daphnane-type diterpenes are also widely recognized for their potent cytotoxic effects against various human tumor cell lines.[3] Compounds isolated from Daphne genkwa and Stelleropsis tianschanica have shown significant inhibitory activities against lung, colon, and leukemia cell lines, with IC₅₀ values often in the low nanomolar range.[1][13][14][15] The mechanisms underlying this cytotoxicity are often linked to the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways like PI3K/Akt/mTOR.[13]

2.3 Protein Kinase C (PKC) Modulation

A primary mechanism of action for many daphnane and structurally related tigliane diterpenes is the activation of Protein Kinase C (PKC).[7][16] These compounds mimic the endogenous second messenger diacylglycerol (DAG), binding to and activating PKC isozymes.[7][16] PKC is a crucial family of serine/threonine kinases involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[16][17] The ability of daphnane diterpenes to potently modulate PKC activity is central to many of their biological effects, including their pro-inflammatory and tumor-promoting properties in some contexts, as well as their potential anticancer activities.[17][18]

Quantitative Data Summary

The biological activities of several daphnane-type diterpenes have been quantified, providing a basis for structure-activity relationship (SAR) studies. The following tables summarize key potency data from the literature.

Table 1: Anti-HIV-1 Activity of Selected Daphnane Diterpenes

| Compound | EC₅₀ (nM) | Selectivity Index (SI) | Cell Line | Source Plant | Reference |

| Genkwanine VIII | 0.17 | 187,010 | - | Daphne acutiloba | [9] |

| Acutilobin A | <1.5 | >10,000 | - | Daphne acutiloba | [9] |

| Acutilobin B | <1.5 | >10,000 | - | Daphne acutiloba | [9] |

| Daphneodorin Orthoesters (1-9) | 1.5 - 7.7 | - | MT4 | Daphne odora | [10][11] |

| Trigothysoid A | 0.015 | 1618 | - | Trigonostemon thyrsoideum | [19] |

| Trigothysoid B | 0.001 | 17,619 | - | Trigonostemon thyrsoideum | [19] |

| Daphnepedunin (Compound 1) | 0.82 | - | MT4 | Daphne pedunculata | [20] |

Table 2: Cytotoxic Activity of Selected Daphnane Diterpenes

| Compound | IC₅₀ (µM) | Cell Line | Source Plant | Reference |

| Stianchaterpene C (1) | 21.03 | A549 (Lung) | Stelleropsis tianschanica | [1] |

| Stianchaterpene D (2) | 18.23 | A549 (Lung) | Stelleropsis tianschanica | [1] |

| Genkwadane (Compound 9) | <0.1 | HT-1080 (Fibrosarcoma) | Daphne genkwa | [14] |

| Genkwadane (Compound 10) | <0.1 | HT-1080 (Fibrosarcoma) | Daphne genkwa | [14] |

| Genkwadane (Compound 11) | <0.1 | HT-1080 (Fibrosarcoma) | Daphne genkwa | [14] |

| Yuanhuahine (1) | 0.012 | A549 (Lung) | Daphne genkwa | [15] |

| Yuanhualine (2) | 0.053 | A549 (Lung) | Daphne genkwa | [15] |

| Yuanhuacine (3) | 0.015 | A549 (Lung) | Daphne genkwa | [15] |

| Yuanhuakine A-D | 7.77 - 20.56 | A549 (Lung) | Daphne genkwa | [21] |

Key Experimental Protocols

4.1 General Protocol for Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., roots, stems, leaves) is typically extracted exhaustively with methanol (MeOH) or ethanol under reflux.[1][19] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol, to separate compounds based on their polarity.[10]

-

Chromatography: The bioactive fraction (often the EtOAc-soluble portion) is subjected to multiple rounds of column chromatography.[10]

-

Initial Fractionation: Techniques like Diaion HP-20 or silica gel chromatography are used for initial separation.[10]

-

Fine Separation: Further purification is achieved using octadecylsilyl (ODS) column chromatography and preparative High-Performance Liquid Chromatography (HPLC), often on a C18 column, to yield the pure diterpenoids.[10][20]

-

-

Structure Elucidation: The structures of isolated compounds are determined using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[9][10][19]

4.2 Protocol for Anti-HIV-1 Activity Assay

The anti-HIV activity of daphnane diterpenes is commonly evaluated using a cell-based assay involving HIV-1 infected T-cells.

-

Cell Line: MT-4 cells are frequently used as the target T-cell line.

-

Infection: MT-4 cells are infected with a specific strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of the test compounds. A positive control (e.g., a known antiretroviral drug like AZT) and a negative control (no compound) are included.

-

Incubation: The cultures are incubated for a period of 4-5 days to allow for viral replication and the induction of cytopathic effects.

-

Quantification of Viral Activity: The extent of HIV-1 replication is quantified by measuring the viability of the host cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method is commonly used, where viable cells reduce the yellow MTT to purple formazan, which can be measured spectrophotometrically.

-

Data Analysis: The concentration of the compound that inhibits HIV-1 replication by 50% (EC₅₀) is calculated from the dose-response curve. The cytotoxicity of the compound against uninfected cells (CC₅₀) is also determined in parallel. The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀, with a higher SI indicating a more favorable therapeutic window.

This protocol is a generalized summary based on methodologies described in studies on daphnane diterpenes.[10][11]

4.3 Protocol for Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human tumor cells (e.g., A549, HL-60, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1][15]

-

Compound Treatment: The cells are then treated with various concentrations of the isolated compounds for a specified duration (e.g., 48 or 72 hours). A positive control (e.g., 5-fluorouracil or cisplatin) and a vehicle control are included.[14]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for formazan crystal formation by viable cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

-

IC₅₀ Calculation: The cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]

Signaling Pathways and Visualizations

Daphnane diterpenes modulate several key cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms and a typical experimental workflow.

Caption: A typical experimental workflow for the isolation and bio-screening of daphnane diterpenes.

Caption: Daphnane diterpenes mimic diacylglycerol (DAG) to activate Protein Kinase C (PKC).

Caption: Some daphnanes induce apoptosis via inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

Tinyatoxin and its related daphnane-type diterpenes are a class of natural products with exceptionally potent and diverse biological activities. While tinyatoxin itself is primarily studied as a neurotoxin and TRPV1 agonist, its structural relatives from the Daphne and Euphorbiaceae families have emerged as powerful anti-HIV and anticancer lead compounds. Their mechanisms of action often involve the modulation of fundamental signaling pathways such as PKC activation and PI3K/Akt/mTOR inhibition. The high potency, often in the nanomolar range, underscores the therapeutic potential of this structural class. Further research, including synthetic modification to optimize efficacy and reduce toxicity, as well as in-depth mechanistic studies, will be crucial for translating the promise of these complex molecules into clinical applications.

References

- 1. Daphnane-Type Diterpenes from Stelleropsis tianschanica and Their Antitumor Activity [mdpi.com]

- 2. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tinyatoxin | C36H38O8 | CID 76972186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tinyatoxin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]